Succinylmonocholine iodide (SMC-I) is a chemical compound derived from the hydrolysis of Succinyldicholine dichloride (SDC-C12). [, ] It is a choline ester that acts as a neuromuscular blocking agent. While structurally similar to SDC-C12, SMC-I exhibits distinct pharmacological properties, including a slower hydrolysis rate and varying neuromuscular blocking activity across different species.
Succinylmonocholine iodide is a chemical compound primarily recognized for its role as a neuromuscular blocking agent. It is derived from the combination of choline iodide and succinic anhydride, leading to its classification as a muscle relaxant. This compound is particularly notable in medical applications, especially in anesthesia, where it facilitates intubation by inducing muscle paralysis.
Succinylmonocholine iodide is synthesized from naturally occurring components. Choline iodide, a quaternary ammonium compound, serves as one of the precursors, while succinic anhydride, a cyclic derivative of succinic acid, provides the necessary carboxylic functionalities for the compound's activity.
Succinylmonocholine iodide falls under the category of depolarizing neuromuscular blockers. It is classified as a small molecule and is often associated with other related compounds such as succinylcholine and suxamethonium, which share similar pharmacological properties.
The synthesis of succinylmonocholine iodide involves a straightforward reaction between choline iodide and succinic anhydride. The process can be outlined as follows:
Technical details indicate that the synthesis may also involve ion-pairing reagents to enhance extraction efficiency during chromatographic analysis .
The molecular structure of succinylmonocholine iodide can be described by its chemical formula . The structure features two quaternary ammonium groups linked by a dicarbonyl chain resulting from the succinic acid moiety.
The structural representation indicates that succinylmonocholine iodide possesses significant steric bulk due to its quaternary nitrogen atoms, contributing to its pharmacological properties .
Succinylmonocholine iodide undergoes hydrolysis in biological systems, primarily catalyzed by serum cholinesterase. This enzymatic reaction results in the breakdown of succinylmonocholine iodide into less active metabolites such as succinic acid and choline.
The mechanism of action for succinylmonocholine iodide involves binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding leads to:
This dual-phase effect characterizes its use in clinical settings, particularly during surgical procedures requiring muscle relaxation .
Succinylmonocholine iodide exhibits distinct physical and chemical properties:
Succinylmonocholine iodide finds significant application in medical science:
Its unique properties make it a valuable tool in both clinical and research settings, contributing to advancements in surgical practices and neuromuscular physiology studies .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: